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Compound of Interest

Compound Name: TfR-T12

Cat. No.: B12416514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

functionalization of nanoparticles with the TfR-T12 peptide, a key ligand for targeting the

transferrin receptor (TfR) overexpressed on various cancer cells and the blood-brain barrier.

Introduction
The transferrin receptor (TfR) is a transmembrane glycoprotein crucial for iron uptake in cells

and is frequently overexpressed in proliferating cancer cells, making it an attractive target for

therapeutic delivery. The TfR-T12 peptide (sequence: THRPPMWSPVWP) is a 12-amino acid

peptide that binds to the TfR with high affinity, facilitating the cellular uptake of conjugated

nanoparticles through receptor-mediated endocytosis.[1] This targeted delivery approach can

enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.

These protocols detail the necessary steps for conjugating TfR-T12 to nanoparticles and for

the subsequent in vitro and in vivo characterization.

Quantitative Data Summary
The following tables summarize key quantitative data for TfR-T12 functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles
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Nanoparticle Type
Average Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Unconjugated

Nanoparticles
150 ± 5.2 0.15 ± 0.02 -15.3 ± 1.8

TfR-T12

Functionalized

Nanoparticles

165 ± 6.8 0.17 ± 0.03 -12.1 ± 2.1

Note: Data are representative and may vary depending on the specific nanoparticle

composition and functionalization chemistry.

Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL)

Cell Line
Drug-Loaded
Unconjugated NPs

Drug-Loaded TfR-T12 NPs

U87-MG (High TfR

Expression)
4.39 ± 0.27 1.35 ± 0.28

SKOV-3 (High TfR Expression) 7.09 ± 0.25 4.92 ± 0.19

A549 (Low TfR Expression) 3.02 ± 0.50 2.95 ± 0.45

Source: Adapted from a study on a similar TfR-binding peptide (T7) functionalized

nanoparticles.[2]

Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue)
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Organ
Unconjugated
Nanoparticles (24h)

TfR-T12 Functionalized
Nanoparticles (24h)

Blood 2.1 ± 0.5 3.5 ± 0.8

Liver 45.2 ± 8.7 30.1 ± 6.2

Spleen 15.8 ± 3.1 10.5 ± 2.5

Lungs 5.2 ± 1.3 4.8 ± 1.1

Kidneys 3.9 ± 0.9 2.7 ± 0.6

Brain 0.1 ± 0.05 0.8 ± 0.2

Tumor 5.7 ± 1.5 15.3 ± 3.1

Note: Data are representative based on typical findings for targeted nanoparticles and may

vary.[3][4][5][6]

Experimental Protocols
Protocol 1: Synthesis of TfR-T12-PEG-DSPE for
Liposome Functionalization
This protocol describes the synthesis of a TfR-T12-conjugated lipid for incorporation into

liposomal nanoparticles.

Materials:

TfR-T12 peptide with a terminal cysteine (Cys-THRPPMWSPVWP)

Maleimide-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[maleimide(polyethylene glycol)])

Dimethylformamide (DMF)

Triethylamine (TEA)

Dialysis membrane (MWCO 3.5 kDa)
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Lyophilizer

Procedure:

Dissolve Maleimide-PEG-DSPE (1.2 molar equivalent to the peptide) in anhydrous DMF.

Dissolve the cysteine-terminated TfR-T12 peptide in anhydrous DMF.

Add the peptide solution to the Maleimide-PEG-DSPE solution dropwise while stirring.

Add triethylamine (2 molar equivalents to the peptide) to the reaction mixture to catalyze the

thiol-maleimide reaction.

Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere

with constant stirring.

Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for

48 hours, changing the water every 6 hours, to remove unreacted peptide and solvents.

Freeze-dry the dialyzed solution to obtain the TfR-T12-PEG-DSPE conjugate as a white

powder.

Store the conjugate at -20°C until use.

Protocol 2: Preparation of TfR-T12 Functionalized
Liposomes
This protocol details the formulation of TfR-T12 functionalized liposomes using the thin-film

hydration method.

Materials:

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DSPE-PEG
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TfR-T12-PEG-DSPE (from Protocol 1)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Drug to be encapsulated (e.g., Doxorubicin)

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Dissolve DSPC, cholesterol, DSPE-PEG, and TfR-T12-PEG-DSPE in chloroform in a round-

bottom flask at a molar ratio of 55:40:4:1.

If encapsulating a hydrophobic drug, add it to the chloroform mixture at this stage.

Remove the chloroform using a rotary evaporator under vacuum at 40°C to form a thin lipid

film on the flask wall.

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by

vortexing for 30 minutes at 60°C.

Extrude the resulting liposome suspension 11 times through a 100 nm polycarbonate

membrane using a mini-extruder at 60°C.

Remove unencapsulated drug by dialysis or size exclusion chromatography.

Store the functionalized liposomes at 4°C.

Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of TfR-T12 functionalized

nanoparticles using flow cytometry.

Materials:
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U87-MG cells (or other high TfR-expressing cell line)

Fluorescently labeled nanoparticles (conjugated and unconjugated)

Cell culture medium (e.g., DMEM with 10% FBS)

Trypsin-EDTA

Flow cytometer

Procedure:

Seed U87-MG cells in 12-well plates at a density of 2 x 10^5 cells/well and incubate for 24

hours.

Replace the medium with fresh medium containing fluorescently labeled unconjugated or

TfR-T12 functionalized nanoparticles at a concentration of 100 µg/mL.

Incubate for 4 hours at 37°C.

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

Detach the cells using Trypsin-EDTA and resuspend in PBS.

Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence

intensity, which corresponds to the amount of nanoparticle uptake.

Protocol 4: In Vivo Biodistribution Study
This protocol outlines a method to assess the biodistribution of TfR-T12 functionalized

nanoparticles in a tumor-bearing mouse model.

Materials:

Tumor-bearing mice (e.g., nude mice with U87-MG xenografts)

Radiolabeled or fluorescently-labeled nanoparticles (conjugated and unconjugated)
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Animal imaging system (for fluorescent nanoparticles) or gamma counter (for radiolabeled

nanoparticles)

Procedure:

When tumors reach a volume of approximately 100-150 mm³, inject the labeled

nanoparticles (10 mg/kg) intravenously via the tail vein into two groups of mice (n=3-5 per

group): one receiving unconjugated nanoparticles and the other receiving TfR-T12
functionalized nanoparticles.

At 24 hours post-injection, euthanize the mice.

Harvest the major organs (blood, liver, spleen, lungs, kidneys, heart, brain) and the tumor.

Weigh each organ and measure the radioactivity or fluorescence intensity.

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
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Caption: Experimental workflow for TfR-T12 nanoparticle development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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